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Compound of Interest |

Compound Name: Tioconazole Related Compound A
CAS No.: 61709-33-9
Cat. No.: B591757
- 7

Executive Summary

Tioconazole Related Compound A (USP) — also designated as Impurity A (EP) — is the des-
chloro analog of the antifungal agent Tioconazole.[1] Chemically identified as 1-[2-(2,4-
Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]-1H-imidazole, this impurity typically arises
during the commercial manufacturing of Tioconazole due to the presence of 3-
(chloromethyl)thiophene (lacking the 2-chloro substituent) in the alkylating raw material.

This guide details the de novo synthesis of Related Compound A. Unlike the commercial API
process which seeks to minimize this compound, this protocol is designed to maximize its yield
for use as a Certified Reference Standard (CRS) in Quality Control (QC) and analytical method
validation.

Part 1: Chemical Identity & Properties[2][3][4][5]
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Property Specification

Tioconazole Related Compound A (USP) /
Impurity A (EP)

Common Name

1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-
ylmethoxy)ethyl]-1H-imidazole hydrochloride

Chemical Name

CAS Number 61709-33-9 (HCl salt) / 61709-34-0 (Free base)

Molecular Formula

Molecular Weight 389.73 g/mol (HCI salt)

) Lacks the chlorine atom at the C2 position of the
Key Structural Difference ) ] ]
thiophene ring compared to Tioconazole.[2][3]

Pharmacopoeial Impurity Standard (QC
Marker).[2]

Role

Part 2: Retrosynthetic Analysis

The synthesis is best approached via a convergent pathway. The ether linkage is the strategic
disconnection point, separating the molecule into the Imidazole-Alcohol Core (Intermediate 1)
and the Thiophene Side Chain (Intermediate 2).
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Figure 1: Retrosynthetic disconnection showing the convergence of the imidazole-alcohol core
and the des-chloro thiophene side chain.

Part 3: Detailed Synthesis Protocol
Stage 1: Synthesis of the Imidazole-Alcohol Core

This intermediate is identical to the one used in commercial Tioconazole production.
Step 1.1:

-Bromination

+ Reagents: 2,4-Dichloroacetophenone (1.0 eq), Bromine (

, 1.05 eq), Methanol/Ether.

» Protocol: Dissolve 2,4-dichloroacetophenone in methanol. Add bromine dropwise at < 20°C
to prevent poly-bromination. Stir for 2 hours. Evaporate solvent to yield 2-bromo-1-(2,4-
dichlorophenyl)ethanone.
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e Control Point: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of starting ketone
indicates completion.

Step 1.2: Imidazole Substitution

Reagents:

-Bromo ketone (from 1.1), Imidazole (3.0 eq).

e Solvent: Acetonitrile or DMF.

o Protocol: Dissolve the bromo-ketone in acetonitrile. Add imidazole portion-wise (exothermic).
The excess imidazole acts as a base to scavenge HBr. Reflux for 4 hours. Pour into ice
water, filter the precipitate, and recrystallize from ethanol.[3]

e Product:1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
Step 1.3: Carbonyl Reduction
» Reagents: Imidazole ketone (1.0 eq), Sodium Borohydride (

, 0.5 eq).

e Solvent: Methanol.

e Protocol:

[¢]

Suspend the ketone in methanol at 0°C.
o Add

in small portions over 30 minutes (gas evolution control).

o Stir at room temperature for 2 hours.
o Quench with water, extract with Dichloromethane (DCM).

o Evaporate DCM to yield the solid alcohol 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-
ylethanol.
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» Validation: IR spectrum should show broad -OH stretch at 3200-3400 cm~* and absence of
C=0 stretch at 1690 cm™2.

Stage 2: Synthesis of the Side Chain (Electrophile)

Note: Commercially available 3-(chloromethyl)thiophene can be used directly.

Precursor: 3-Thiophenemethanol.
e Reagent: Thionyl Chloride (
).
e Protocol: Dissolve 3-thiophenemethanol in DCM. Add

dropwise at 0°C. Stir 1 hour. Evaporate solvent and excess
under vacuum.

e Product:3-(Chloromethyl)thiophene.

 Critical Note: Unlike the Tioconazole API synthesis which uses 2-chloro-3-
(chloromethyl)thiophene, this step strictly uses the des-chloro variant.

Stage 3: Coupling (Etherification)

This is the divergent step that specifically generates Related Compound A.

e Reagents:

o

Alcohol Intermediate (from Stage 1): 1.0 eq.

[¢]

3-(Chloromethyl)thiophene (from Stage 2): 1.1 eq.

[¢]

Base: Sodium Hydride (NaH, 60% dispersion): 1.2 eq.

o

Catalyst: Tetrabutylammonium iodide (TBAI) - optional phase transfer catalyst.

e Solvent: Dry Tetrahydrofuran (THF) or DMF.
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e Protocol:

o Deprotonation: Under nitrogen atmosphere, suspend NaH in dry THF. Cool to 0°C. Add a
solution of the Alcohol Intermediate dropwise. Stir for 30 mins until hydrogen evolution
ceases (formation of alkoxide).

o Alkylation: Add the solution of 3-(Chloromethyl)thiophene dropwise to the alkoxide mixture.
o Reaction: Warm to room temperature and stir for 4—6 hours. Monitor by HPLC.

o Workup: Quench carefully with ice water. Extract with Ethyl Acetate. Wash organic layer
with brine, dry over

, and concentrate.

o Purification: The crude oil is purified via column chromatography (Silica gel; DCM:MeOH
98:2) to isolate the free base.

Stage 4: Salt Formation (Final Product)[5]

e Protocol: Dissolve the free base in diethyl ether or acetone. Add HCI gas or concentrated
HCI solution dropwise. The hydrochloride salt precipitates immediately. Filter, wash with
ether, and dry under vacuum.

e Final Product:Tioconazole Related Compound A (HCI salt).

Part 4: Process Workflow & Logic
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Stage 1: Core Synthesis
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Figure 2: Step-by-step experimental workflow emphasizing the critical divergence at Stage 2
where the des-chloro side chain is introduced.

Part 5: Characterization & Validation

To validate the synthesis of Related Compound A versus the API (Tioconazole), specific
analytical markers must be checked.

Related Compound A

Analytical Method Tioconazole (API) .
(Impurity)

Shifted
Reference
HPLC Retention Time ] (typically elutes earlier due to
(e.g., ~12 min) ) o
lower lipophilicity)

Singlet at ~7.0 ppm (due to Cl Multiplets (3 protons) for the
1H-NMR (Thiophene) d ppm ( plets (3p )

substitution) thiophene ring

M+ isotopic cluster for 3 Cl M+ isotopic cluster for 2 Cl
Mass Spectrometry ]

atoms atoms (loss of thiophene-Cl)

Self-Validating Check: In the 1H-NMR spectrum of the final product, ensure the integration of
the thiophene region corresponds to 3 protons. If only 2 protons are observed (singlet/doublet
pattern), the starting material was contaminated with the 2-chloro analog (Tioconazole).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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